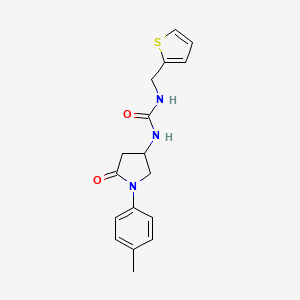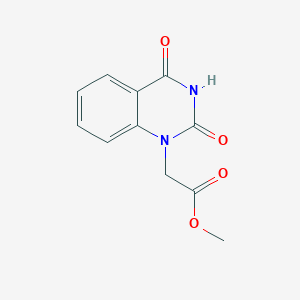
methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activities
Anticonvulsant Activity Studies : A study detailed the synthesis of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, showing promising results in experimental studies of anticonvulsant activity. The research developed a novel approach to synthesizing the key intermediate and confirmed the structure of the resulting substances through various spectroscopic methods. Pharmacological studies identified a lead compound that improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism for anticonvulsive effects through carbonic anhydrase II inhibition (Wassim El Kayal et al., 2019).
Preparation of Functionalized Compounds : Another study focused on the preparation of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols, carbaldehydes, and carboxylic acids. The research presented a method for deacetylation and oxidation processes, contributing to the field of synthetic organic chemistry and offering potential for further pharmacological investigation (David Milićević et al., 2020).
Antimicrobial Activity of 1,2,3-Triazoles : A study synthesized a new series of substituted 1,2,3-triazoles, demonstrating significant antimicrobial activity. This work explored the structural activity relationships, highlighting the influence of substituents on the triazole ring on antimicrobial efficacy (V. Sumangala et al., 2010).
Synthesis of New Hydrazones from Quinazolinone Moiety : Research into the synthesis of new hydrazones derivatives from a quinazolinone precursor showed the potential for creating novel compounds with varied biological activities. This work contributes to the development of new synthetic pathways and the exploration of their potential applications (Hiba Ameen AL-ALAAF et al., 2021).
Mechanistic Studies and Catalysis
Antitumor Activity and Molecular Docking : A study on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity revealed compounds with significant broad-spectrum antitumor activity. Molecular docking provided insights into the mechanism of action, suggesting these compounds as promising candidates for cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).
Analgesic, Anti-inflammatory, and Antimicrobial Activities : The synthesis and screening of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for analgesic, anti-inflammatory, and antimicrobial activities revealed compounds with potent activities. This study adds valuable data to the search for new pharmacologically active agents (Umut Salgın-Gökşen et al., 2007).
Mécanisme D'action
The active center of NS5B in the palm region is responsible for catalyzing the nucleophilic attack of the 3′-terminal hydroxyl group of the RNA extension chain to the rNTP substrates . Inhibitors targeting the NS5B active site have a higher genetic barrier to drug resistance and more pan-genotypic activities as compared to other HCV .
Propriétés
IUPAC Name |
methyl 2-(2,4-dioxoquinazolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-17-9(14)6-13-8-5-3-2-4-7(8)10(15)12-11(13)16/h2-5H,6H2,1H3,(H,12,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOKYCMBEUPBSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2C(=O)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

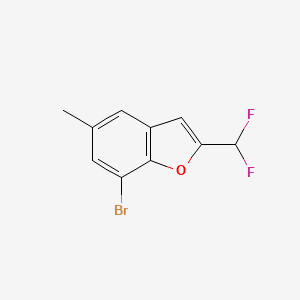
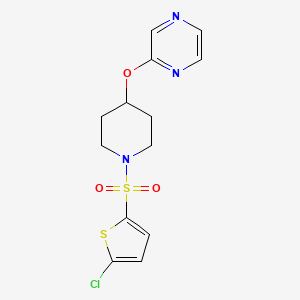
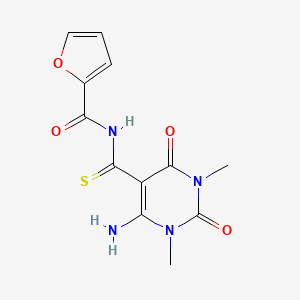
![3-{4-[(2,5-Dimethylbenzenesulfonyl)oxy]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B2725298.png)
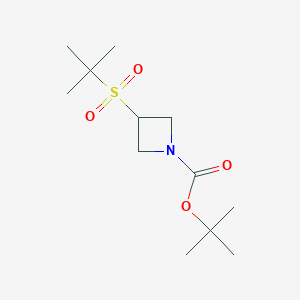
![1-(4-Chlorophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone](/img/structure/B2725304.png)
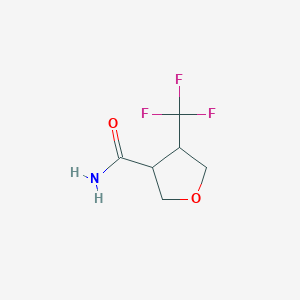
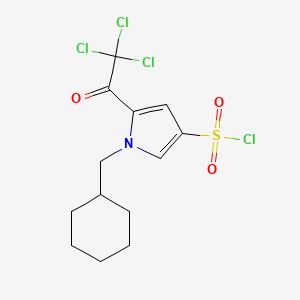
![(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2725307.png)
![1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2725308.png)
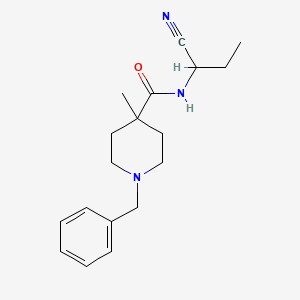
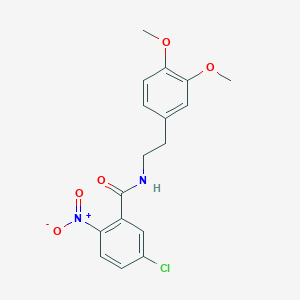
![2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725313.png)
